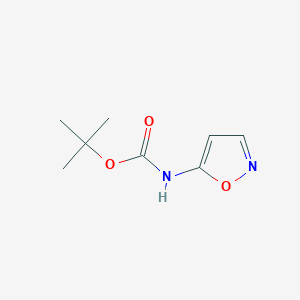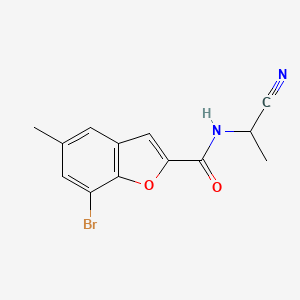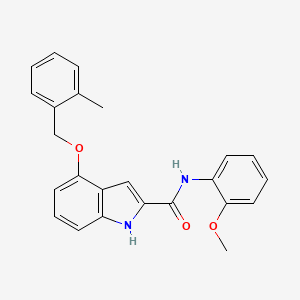![molecular formula C12H13N3O B2773160 4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline CAS No. 2138570-31-5](/img/structure/B2773160.png)
4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” is a derivative of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15) .Physical and Chemical Properties Analysis
The compound “this compound” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes
The study by Vezzu et al. (2010) focused on the synthesis and characterization of highly luminescent tetradentate bis-cyclometalated platinum complexes, which include the analysis of related aniline derivatives. These complexes demonstrate potential applications in organic light-emitting diodes (OLEDs) due to their significant photophysical properties, including high quantum yields and broad emission spectra covering from blue to red regions. The research highlights the importance of the structural geometry and electronic properties of these complexes in achieving optimal luminescent performance, suggesting their potential in the development of advanced OLED materials Vezzu et al., 2010.
Synthesis of Tetrahydropyridine Derivatives
Sun et al. (2014) developed a concise method for synthesizing 1,2,3,4-tetrahydropyridines using aniline and other nucleophiles. This method involves the modular assembly reaction, showcasing the versatility of aniline derivatives in constructing complex heterocyclic structures. These synthesized polyheterocycles have implications in drug development, given their drug-like properties. This study underscores the utility of aniline derivatives in facilitating the efficient synthesis of potentially bioactive compounds Sun et al., 2014.
Green Synthesis of Tetrahydrobenzo[b]pyran Derivatives
The work by Esmaeilpour et al. (2015) introduces an environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. This synthesis employs a one-pot three-component reaction in the presence of Fe3O4@SiO2–imid–PMAn nanoparticles as magnetic catalysts. The method highlights the role of aniline derivatives in greener chemistry applications, particularly in the synthesis of compounds with potential pharmacological activities Esmaeilpour et al., 2015.
Antileishmanial Pyrazolopyridine Derivatives
Mello et al. (2004) synthesized a series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters as part of a program targeting anti-Leishmania drugs. These compounds, derived from aniline, demonstrated promising antileishmanial activity, highlighting the therapeutic potential of aniline derivatives in developing new antiparasitic agents Mello et al., 2004.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMPTEYWRBLHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2773077.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2773080.png)

![2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2773085.png)
![5-(3,4-dimethylphenyl)-1-(4-ethylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2773086.png)

![N-(5-chloro-2-methoxyphenyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2773092.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2773094.png)
![7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2773095.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2773097.png)
![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773098.png)
